molecular formula C12H18ClNO B1338885 4-Tert-butylphenacylamine hydrochloride CAS No. 33119-71-0

4-Tert-butylphenacylamine hydrochloride

Cat. No.: B1338885
CAS No.: 33119-71-0
M. Wt: 227.73 g/mol
InChI Key: UELSSNHDPBUPHO-UHFFFAOYSA-N
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Description

4-Tert-butylphenacylamine hydrochloride is an organic compound with the molecular formula C12H19ClN. It is a derivative of phenacylamine, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenacylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenacylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid.

    Reduction: Formation of 4-tert-butylphenethylamine or 4-tert-butylphenylethanol.

    Substitution: Formation of 4-tert-butyl-2-nitrophenacylamine, 4-tert-butyl-2-bromophenacylamine, etc.

Scientific Research Applications

4-Tert-butylphenacylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. The exact mechanism depends on the specific application and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

4-Tert-butylphenacylamine hydrochloride can be compared with other similar compounds, such as:

    Phenacylamine: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.

    4-Methylphenacylamine: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

    4-Ethylphenacylamine: Has an ethyl group, which provides intermediate steric effects compared to the tert-butyl group.

The uniqueness of this compound lies in its tert-butyl group, which imparts significant steric hindrance and influences its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-amino-1-(4-tert-butylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSSNHDPBUPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535010
Record name 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-71-0
Record name 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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